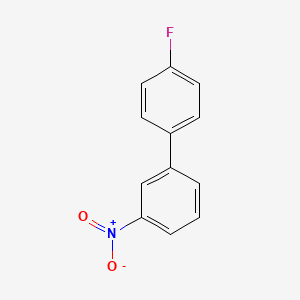

1-Fluoro-4-(3-nitrophenyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

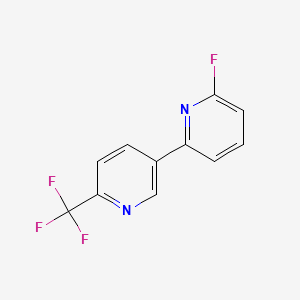

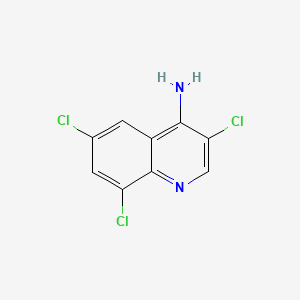

1-Fluoro-4-(3-nitrophenyl)benzene is a di-substituted benzene derivative used for the synthesis of fluoroaromatic compounds . It has a molecular formula of C12H8FNO2 and a molecular weight of 217.2 .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods includes the reaction between iodobenzene and phenylboronic acid in the presence of potassium phosphate tribasic trihydrate in toluene at 100°C for 8 hours . Another method involves the imine bond formation reaction between ferrocenecarboxaldehyde and 1,3,5-tris(4-aminophenyl)benzene .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can react with Br- to form (Br- • C6H4FNO2) and with NO2- to form (NO2- • C6H4FNO2) . It is also known to undergo nitrene insertion reactions .More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

科学的研究の応用

Synthesis and Chemical Reactions

Nucleophilic Aromatic Substitution

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, undergoes nucleophilic aromatic substitution of the fluorine atom, yielding novel benzenes with various substituents, demonstrating the reactivity of such fluoro-nitro compounds (Javier Ajenjo et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds containing fluoro and nitrophenyl groups, such as (E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, has been studied to understand intermolecular interactions and molecular geometry (Z. Atioğlu et al., 2019).

Trace Element Analysis in Plants

A reagent containing a 4-hydroxy-3-nitrophenyl azo group has been developed for the photometric determination of trace elements like molybdenum in plant samples, showcasing the analytical applications of nitrophenyl derivatives (Feng Feng, 2012).

Organic Chemistry and Materials Science

Synthesis Methods

Innovative synthesis methods have been developed for compounds like 3-Fluoro-4-nitrophenol, a related compound, demonstrating the chemical versatility of fluoro-nitrobenzene derivatives (Zhang Zhi-de, 2011).

Solvent Dependence in Reactions

The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride in different solvents shows a pronounced dependence on the solvent used, highlighting the importance of solvent choice in organic reactions involving fluoro-nitro compounds (P. Barili et al., 1974).

Medicinal Chemistry and Pharmacology

- Potential Antianxiety Agents: Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine compounds, which contain a fluoro-nitrophenyl group, have been synthesized and found to be potent antianxiety agents, showcasing the potential of fluoro-nitrophenyl derivatives in medicinal chemistry (M. Anzini et al., 2008).

Safety and Hazards

作用機序

Mode of Action

The strong electron-withdrawing nitro group in the compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that the compound may interact with its targets through nucleophilic substitution reactions. More research is needed to confirm this and to understand any resulting changes .

Biochemical Pathways

The compound’s potential to react with nucleophiles suggests that it could interfere with a variety of biochemical pathways

Result of Action

Given the compound’s reactivity, it could potentially cause a variety of effects at the molecular and cellular levels . .

Action Environment

The action of 1-Fluoro-4-(3-nitrophenyl)benzene could potentially be influenced by various environmental factors. For instance, the compound’s reactivity suggests that it could be sensitive to the presence of nucleophiles in its environment . .

特性

IUPAC Name |

1-(4-fluorophenyl)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZJARKPNHJFMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707618 |

Source

|

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-32-6 |

Source

|

| Record name | 4′-Fluoro-3-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)